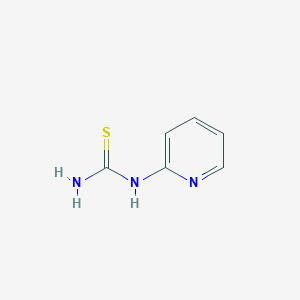

1-(Pyridin-2-yl)thiourea

Descripción

An Overview of Thiourea (B124793) Derivatives in Academic Contexts

Thiourea and its derivatives are a versatile class of organic compounds that feature prominently in a multitude of scientific disciplines, including medicinal chemistry, agriculture, and materials science. researchgate.netnih.govtandfonline.com The core structure, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, allows for a wide array of substitutions, leading to a vast library of compounds with diverse properties. nih.gov

In medicinal chemistry, thiourea derivatives are recognized as "privileged structures" due to their ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This has led to their investigation and use in a range of therapeutic areas. nih.govmdpi.com Numerous thiourea derivatives have been studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.net For instance, some derivatives have shown significant activity against various cancer cell lines, while others have been investigated as inhibitors of enzymes like urease. rsc.orgjrespharm.comnih.gov

Beyond medicine, thiourea derivatives have applications in agriculture as herbicides and insect growth regulators. researchgate.net They also serve as organocatalysts in various chemical reactions and are utilized in the development of chemosensors for detecting ions and other species. tandfonline.commdpi.com

The Significance of the Pyridine (B92270) Moiety in Chemical Compounds

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is another cornerstone of heterocyclic chemistry with profound importance in various scientific fields. researchgate.netsciencepublishinggroup.com Its presence is ubiquitous in natural products, including essential vitamins and alkaloids, and it forms the structural basis for a multitude of pharmaceutical drugs. researchgate.netmdpi.com The nitrogen atom in the pyridine ring imparts basicity and the ability to participate in hydrogen bonding, which can enhance the water solubility and biological activity of a compound. mdpi.com

The pyridine nucleus is a key component in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sciencepublishinggroup.commdpi.comnih.gov The versatility of the pyridine ring allows for various substitutions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. researchgate.net This adaptability has made pyridine derivatives a focal point in drug design and development. researchgate.netsciencepublishinggroup.com

The Research Landscape and Emerging Trends for 1-(Pyridin-2-yl)thiourea

The convergence of the thiourea and pyridine functionalities in this compound has spurred a range of research activities. A primary area of investigation is its application in organic synthesis. For example, it is used as a catalyst in the synthesis of various heterocyclic compounds. alfa-chemical.com

Recent research has also explored the synthesis and characterization of various derivatives of this compound and their potential applications. For instance, the synthesis of N-(4-Substituted pyridine-2-yl)thioureas has been achieved through the hydrolysis of N-(4-substituted pyridine-2-yl)-N'-benzoyl thioureas. jrespharm.com Furthermore, derivatives of this compound have been utilized in the creation of more complex molecules, such as 2-aminothiazoles, through reactions like the Hantzsch reaction. dntb.gov.ua

A notable emerging trend is the use of this compound and its derivatives in the development of imaging agents. For instance, 1-(6-nitropyridin-2-yl)thiourea has been synthesized as a precursor for the development of 18F-labeled PET tracers for studying conditions like prion disease. nih.gov

The structural properties of this compound and its derivatives are also a subject of intense study. X-ray crystallography has been employed to determine the crystal and molecular structures of various forms of these compounds, revealing details about their intermolecular hydrogen bonding patterns. dntb.gov.uauni-halle.dejst.go.jp Spectroscopic studies, including IR and NMR, are used to characterize these compounds and understand their electronic properties. analis.com.my

| Compound Name | Chemical Formula | Key Research Area | Reference |

| This compound | C6H7N3S | Catalyst in organic synthesis, precursor for other compounds | alfa-chemical.comresearchgate.net |

| (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | C14H15N3S | Organocatalysis | mdpi.com |

| 1-(6-nitropyridin-2-yl)thiourea | C6H6N4O2S | PET imaging tracer development | nih.gov |

| N-(4-methylpyridin-2-yl)thiourea | C7H9N3S | Precursor for 2-aminothiazoles, structural studies | dntb.gov.uauni-halle.de |

| Diiodobis(1-(6-methylpyridine-2-yl)thiourea-kS)mercury(II) | C14H18HgI2N6S2 | Crystal structure analysis | jst.go.jp |

| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | C14H20N4S | Crystal structure and supramolecular chemistry | iucr.org |

| 1-(5-Fluoropyridin-2-yl)thiourea | C6H6FN3S | Medicinal chemistry, anticancer and antimicrobial research |

A-2. Synthetic Methodologies and Reaction Pathways

The synthesis of this compound and its derivatives is accomplished through various chemical strategies, ranging from long-established protocols to modern, environmentally conscious methods. These approaches provide access to a wide array of structurally diverse compounds based on the pyridylthiourea scaffold.

A-2.1. Synthetic Routes to this compound

The most conventional and widely adopted method for synthesizing unsymmetrically substituted thioureas, including this compound, is the reaction between an amine and an isothiocyanate. This nucleophilic addition reaction is typically straightforward and efficient.

Another traditional method involves the in-situ generation of an acyl isothiocyanate. This is achieved by reacting an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate. The resulting reactive isothiocyanate intermediate is not isolated but is immediately treated with an amine, like 2-aminopyridine (B139424), to yield the corresponding N-acylthiourea derivative. For instance, N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide has been synthesized by dissolving ammonium thiocyanate in a suitable solvent like acetone, adding 3-nitrobenzoyl chloride to form the acyl isothiocyanate in situ, and subsequently adding di(pyridin-2-yl)amine to yield the final product researchgate.net.

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize waste and avoid hazardous solvents.

Mechanochemical Synthesis : One such approach is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, often without any solvent. The synthesis of thiourea derivatives has been successfully achieved by milling an amine with an isothiocyanate in a ball mill beilstein-journals.orgresearchgate.net. This solvent-free "click-chemistry" approach is rapid, produces high yields, and reduces the generation of chemical waste researchgate.netnih.gov. For example, manual grinding of various anilines with substituted phenyl isothiocyanates for 5–40 minutes has been shown to produce diarylthioureas in yields of 89–98% after recrystallization beilstein-journals.org.

Deep Eutectic Solvents (DESs) : Deep eutectic solvents, which are mixtures of hydrogen bond donors (e.g., urea (B33335), thiourea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride), have emerged as green and recyclable alternatives to conventional volatile organic solvents ekb.egresearchgate.net. A mixture of choline chloride and thiourea itself can serve as both the reaction medium and a reactant for the synthesis of pyrimidinethiones, highlighting the potential of DESs in facilitating thiourea-related syntheses rsc.orgnih.gov.

The direct condensation of 2-aminopyridine with a suitable isothiocyanate is the most direct pathway to N'-substituted this compound derivatives. The reaction involves the nucleophilic attack of the primary amino group of 2-aminopyridine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This method is versatile, allowing for the introduction of a wide variety of substituents on the second nitrogen atom, depending on the isothiocyanate used. The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or dichloromethane (B109758) researchgate.netuobabylon.edu.iq.

| Isothiocyanate Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | Ethanol | Reflux | 1-Phenyl-3-(pyridin-2-yl)thiourea | researchgate.net |

| Ethyl isothiocyanate | Ethanol | Reflux | 1-Ethyl-3-(pyridin-2-yl)thiourea | researchgate.net |

| Benzoyl isothiocyanate | Acetone | 0 °C to RT, 3h | 1-Benzoyl-3-(pyridin-2-yl)thiourea | acs.org |

To introduce chirality, which is crucial for applications in asymmetric catalysis, optically active amines are used as starting materials. A notable example is the synthesis of chiral thioureas derived from the enantiomerically pure (S)-1-(2-pyridyl)ethylamine. This chiral amine is reacted with various achiral or optically active isothiocyanates to produce a range of new chiral thiourea derivatives citedrive.commdpi.comresearchgate.net. These reactions are typically performed in a solvent like diethyl ether at 0 °C and proceed smoothly, yielding the desired products in good yields after purification by column chromatography mdpi.com.

| Isothiocyanate Reactant | Reaction Conditions | Yield |

|---|---|---|

| Phenyl isothiocyanate | Diethyl ether, 0 °C | 85.4% |

| 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene | Diethyl ether, 0 °C | 77.2% |

| Naphthyl-1-isothiocyanate | Diethyl ether, 0 °C | 82.1% |

| (R)-1-Phenylethyl isothiocyanate | Diethyl ether, 0 °C | 92.1% |

| Allyl isothiocyanate | Diethyl ether, 0 °C | 88.3% |

| Ethyl isothiocyanate | Diethyl ether, 0 °C | 84.2% |

In a one-pot procedure, an amine can be treated with CS₂ and a base (such as DABCO or sodium hydride) to generate the dithiocarbamate (B8719985) salt. This intermediate is then desulfurized using an agent like aqueous iron(III) chloride to yield the pyridyl isothiocyanate, which can be isolated or used directly mdpi.com. Mechanochemical approaches have also utilized this strategy, where an aniline (B41778) is milled with potassium hydroxide (B78521) and a stoichiometric amount of CS₂ to form a symmetrical thiourea, proceeding through a dithiocarbamate intermediate nih.gov.

A-2.2. Synthesis of Derivatives and Analogs of this compound

The core structure of this compound can be readily modified to produce a vast library of derivatives and analogs with tailored properties. Modifications can be introduced at several positions: on the pyridine ring, on the second nitrogen atom of the thiourea moiety, or by altering the connectivity between the pyridine ring and the thiourea group.

Substitution on the Pyridine Ring : Starting with substituted 2-aminopyridines allows for the introduction of various functional groups onto the heterocyclic ring. For example, 1-Benzoyl-3-(3-methylpyridin-2-yl)thiourea was synthesized from 3-methylpyridin-2-amine and benzoyl isothiocyanate acs.org. Similarly, reacting 2-amino-5-bromopyridine (B118841) or 2-amino-3-hydroxypyridine (B21099) with isothiocyanates yields the corresponding substituted pyridine-containing thioureas researchgate.net.

Substitution on the N'-Nitrogen : As detailed in section 2.1.3, the most common method for creating derivatives is by reacting 2-aminopyridine with a diverse range of isothiocyanates. This allows for the incorporation of aliphatic (e.g., ethyl), alicyclic, and aromatic (e.g., phenyl, naphthyl) groups at the N' position researchgate.netmdpi.com.

Analogs with Linkers : The distance and flexibility between the pyridine ring and the thiourea functional group can be altered by using starting materials that contain a linker. For instance, a series of arylthiourea compounds were prepared starting from 2-(pyridin-2-yl)ethan-1-amine. This amine was reacted with various substituted phenyl isothiocyanates in dichloromethane at room temperature to yield products like 1-(2-(pyridin-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea acs.org.

| Starting Amine | Reactant | Product | Reference |

|---|---|---|---|

| 3-Methylpyridin-2-amine | Benzoyl isothiocyanate | 1-Benzoyl-3-(3-methylpyridin-2-yl)thiourea | acs.org |

| 2-Amino-5-bromopyridine | Phenyl isothiocyanate | 1-(5-Bromopyridin-2-yl)-3-phenylthiourea | researchgate.net |

| 2-(Pyridin-2-yl)ethan-1-amine | 1-Isothiocyanato-3-(trifluoromethyl)benzene | 1-(2-(Pyridin-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea | acs.org |

| Di(pyridin-2-yl)amine | 3-Nitrobenzoyl chloride, NH₄SCN | N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUHLANJIVXTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363424 | |

| Record name | 2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14294-11-2 | |

| Record name | 14294-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthesis of Derivatives and Analogs of 1-(Pyridin-2-yl)thiourea

N-Substituted Pyridin-2-yl Thiourea (B124793) Derivatives

The most common and direct method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. nih.gov This approach is highly versatile and benefits from good atom economy, as it primarily involves the formation of a single new C-N bond. nih.gov The general reaction entails the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group.

A series of unsymmetrical thiourea derivatives, including 1-cyclohexyl-3-(pyridin-2-yl)thiourea, have been successfully synthesized through the non-catalytic reaction of different amines with the corresponding isothiocyanates. The structural confirmation of these compounds is typically achieved using spectroscopic methods such as FT-IR and NMR (¹H and ¹³C).

1-Aryl-3-(pyridin-2-yl) substituted Thiourea Derivatives

The synthesis of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives follows a similar pathway to other N-substituted thioureas, primarily through the reaction of an aryl isothiocyanate with 2-aminopyridine (B139424) or its derivatives. For instance, 1-(5-oxo-5H-pyrrolo[2,1-a]isoindol-9-yl)-3-(pyridin-2-yl)urea, a urea (B33335) analog, highlights the utility of coupling pyridyl amines with isocyanate or isothiocyanate partners. slideshare.net

The reaction conditions for these syntheses can be varied, with both conventional heating and microwave irradiation being employed. Microwave-assisted synthesis often offers advantages such as shorter reaction times and improved yields. These compounds are typically characterized by various spectral data.

N-Acyl Thiourea Derivatives with Pyridine (B92270) Moiety

The synthesis of N-acyl thiourea derivatives incorporating a pyridine moiety is generally achieved through a two-step process. mdpi.com This method first involves the in-situ generation of an acyl isothiocyanate, which then reacts with a heterocyclic amine, such as 2-aminopyridine, to yield the final product. mdpi.com

The initial step is the condensation of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. mdpi.commdpi.com The resulting acyl isothiocyanate is a reactive intermediate that is not typically isolated. The subsequent addition of the pyridinyl amine leads to a nucleophilic addition reaction to form the N-acyl thiourea. mdpi.commdpi.com

Several N-acyl thiourea derivatives with a pyridine moiety have been synthesized and characterized, with yields ranging from moderate to good. mdpi.com

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide | C₂₁H₁₉N₃O₃S | 56 | 110-114 |

| 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | C₂₂H₂₁N₃O₃S | 52 | 95-98 |

| N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | C₂₁H₁₈ClN₃O₃S | 73 | 131-135 |

| N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | C₂₁H₁₇Br₂N₃O₃S | 63 | 156-159 |

Di(pyridin-2-yl)thiourea Derivatives

The synthesis of di(pyridin-2-yl)thiourea derivatives can be accomplished through various methods. One approach involves the reaction of a suitable pyridinyl amine with a thiocarbonyl transfer reagent. For example, N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide has been synthesized. researchgate.net The synthesis of N,N'-disubstituted thioureas can also be achieved by reacting amines with carbon disulfide. google.com

Reaction Mechanisms and Selectivity Studies

Mechanistic Investigations of Thiourea Formation

The formation of thioureas from the reaction of amines and isothiocyanates is a well-established process that proceeds through a nucleophilic addition mechanism. mdpi.commdpi.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com

This attack results in the formation of a tetrahedral intermediate. Subsequent proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isothiocyanate leads to the formation of the stable thiourea product.

Theoretical investigations, such as those conducted on the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines, have provided deeper insights into the reaction mechanism. rsc.org These computational studies suggest that the reaction can proceed through a stepwise process. rsc.org The exact nature of the mechanism, including the rate-limiting step, can be influenced by factors such as the substituents on both the nucleophile and the substrate, as well as the solvent used. rsc.org

Stereoselective Synthesis and Enantiomeric Control

The stereoselective synthesis of derivatives of this compound is a critical area of research, particularly due to the role of chiral thioureas as powerful organocatalysts in asymmetric synthesis. While the parent compound, this compound, is itself achiral, the introduction of stereocenters into its derivatives allows for significant control over the stereochemical outcome of various chemical transformations. The primary strategies for achieving enantiomeric control in the synthesis of chiral pyridyl-thiourea derivatives revolve around the use of enantiomerically pure starting materials or chiral auxiliaries.

The most prevalent method for preparing chiral thioureas involves the reaction of an amine with an isothiocyanate. nih.gov To achieve stereoselectivity, at least one of these reactants must be chiral. For instance, optically active thioureas derived from the (S)-1-(2-pyridyl)ethylamine enantiomer have been prepared by reacting it with various achiral or optically active isothiocyanates. researchgate.net This approach effectively transfers the chirality of the starting amine to the final thiourea product.

Another significant approach involves the use of chiral thioureas derived from natural products, such as cinchona alkaloids like hydroquinine. These complex, enantiomerically pure scaffolds can be functionalized to include a thiourea moiety, resulting in highly effective bifunctional organocatalysts. These catalysts have been successfully employed in reactions like the aza-Henry reaction, achieving high levels of enantioselectivity (up to 99% ee) and diastereoselectivity (up to 99:1 dr). nih.govacs.orgresearchgate.net The catalyst's structure, including the thiourea group and multiple hydrogen-bond donors, plays a crucial role in improving stereoselectivity. acs.org

The development of catalytic asymmetric methods is essential for synthesizing structurally diverse chiral pyridine derivatives, as these motifs are prevalent in pharmaceuticals and biologically active compounds. chim.it While challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with catalysts, several effective strategies have been developed. chim.it These include catalytic asymmetric additions to carbon-nitrogen double bonds, such as the pyridylation of imines. chim.it

The following table summarizes research findings on the synthesis of chiral thiourea derivatives, illustrating the methodologies used to achieve enantiomeric control.

| Chiral Precursor | Reactant | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Hydroquinine-derived amine | Isatin-derived ketimines and nitroalkanes | Chiral Thiourea Organocatalyst | 3-Substituted 3-amino-2-oxindoles | 78-99% | up to 99:1 | nih.govacs.org |

| (S)-1-(2-pyridyl)ethylamine | Achiral/Chiral Isothiocyanates | Standard amine-isothiocyanate reaction | Chiral 1,3-disubstituted thiourea | Not specified | Not applicable | researchgate.net |

| Cinchona alkaloid | Trifluoromethyl ketimines and nitroethane | Bifunctional cinchona alkaloid thiourea | Aza-Henry reaction products | 82-93% | 1.8:1–3:1 | nih.gov |

| Hydroquinidine-derived catalyst | Seven-membered cyclic imines | Thiourea catalyst with CF3Aryl group | Aza-Henry reaction products | Not specified | 2:1 | acs.org |

These examples demonstrate that while direct stereoselective synthesis of the achiral parent this compound is not applicable, the principles of enantiomeric control are well-established for its derivatives. The primary route to these chiral molecules is through the covalent incorporation of a chiral fragment, typically a chiral amine, into the thiourea structure. The resulting chiral pyridyl-thioureas are of significant interest, not just as synthetic targets, but as key tools for inducing chirality in other reactions.

Spectroscopic and Structural Characterization in Advanced Chemical Analysis

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of Thiourea (B124793) and Related Functional Groups

The FTIR spectrum of 1-(Pyridin-2-yl)thiourea is characterized by absorption bands corresponding to the vibrations of its constituent parts: the pyridine (B92270) ring, the thiourea moiety, and the N-H and C-N bonds that link them. The thiourea group (–NH–C(S)–NH–) presents several characteristic bands. The N-H stretching vibrations typically appear as medium to strong bands in the region of 3100–3400 cm⁻¹ nih.goviosrjournals.orgresearchgate.net. The thioamide I band, which has a significant C=N stretching contribution, and the thioamide II and III bands, involving N-H bending and C-N stretching, are also prominent. The C=S stretching vibration, a key indicator of the thiourea group, is generally observed at lower frequencies, often between 700 and 850 cm⁻¹ and also around 1300-1400 cm⁻¹ researchgate.net.

The pyridine ring also exhibits a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations typically found in the 1400–1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further diagnostic peaks at lower wavenumbers. For N,N'-disubstituted thioureas, NH stretching vibrations have been observed around 3165-3226 cm⁻¹ nih.gov.

Based on data from related thiourea derivatives, the following table summarizes the expected key FTIR absorption bands for this compound nih.govmdpi.com.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3100 - 3400 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Weak |

| C=C and C=N Ring Stretching (Pyridine) | 1400 - 1600 | Medium-Strong |

| N-H Bending (Thioamide II) | 1500 - 1550 | Strong |

| C-N Stretching (Thioamide III) | 1300 - 1400 | Strong |

| C=S Stretching | 700 - 850 | Medium |

This table is based on characteristic vibrational frequencies for thiourea and pyridine functional groups and may not represent experimentally measured values for this compound.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds. For this compound, the most intense Raman signals are expected to arise from the pyridine ring vibrations. The symmetric ring breathing mode, typically observed around 990-1030 cm⁻¹, is often a very strong and characteristic peak in the Raman spectra of pyridine derivatives. Other ring stretching and deformation modes will also be visible. The C=S bond of the thiourea moiety is also expected to produce a notable Raman signal, providing confirmatory evidence for this functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound would display distinct signals for the protons of the pyridine ring and the N-H protons of the thiourea group. The pyridine ring protons typically appear in the aromatic region (δ 7.0–8.5 ppm). Due to the nitrogen atom's electron-withdrawing nature, the proton at position 6 (ortho to the nitrogen) is expected to be the most deshielded. The protons at positions 3, 4, and 5 will show characteristic splitting patterns (doublet, triplet, or doublet of doublets) due to spin-spin coupling with their neighbors.

The N-H protons of the thiourea group are expected to appear as broad singlets, with chemical shifts that can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons often resonate at high chemical shifts, typically above δ 9.0 ppm mdpi.comresearchgate.net. For example, in a related N-acyl thiourea derivative containing a pyridine ring, the NH protons were observed as a very broad signal in the δ 11.0–13.5 ppm range nih.gov.

| Proton Assignment (Position) | Expected Chemical Shift (δ ppm) | Multiplicity |

| Pyridine H-6 | 8.0 - 8.5 | d or dd |

| Pyridine H-4 | 7.5 - 8.0 | t or td |

| Pyridine H-3 | 7.0 - 7.5 | d or dd |

| Pyridine H-5 | 7.0 - 7.5 | t or ddd |

| N-H (Thiourea) | > 9.0 | br s |

This table presents expected chemical shift ranges and multiplicities based on general values for 2-substituted pyridines and thiourea derivatives. The exact values for this compound may vary.

¹³C NMR Chemical Shifts and Structural Assignments

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most deshielded carbon is expected to be the thiocarbonyl (C=S) carbon of the thiourea group, which typically resonates in the range of δ 175–185 ppm nih.govresearchgate.netmdpi.com. The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110–160 ppm). The carbon atom at position 2, bonded to the nitrogen of the thiourea group, and the carbon at position 6, adjacent to the ring nitrogen, are expected to be the most deshielded among the pyridine carbons.

| Carbon Assignment (Position) | Expected Chemical Shift (δ ppm) |

| C=S (Thiourea) | 175 - 185 |

| Pyridine C-2 | 150 - 160 |

| Pyridine C-6 | 145 - 150 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-3 | 115 - 125 |

| Pyridine C-5 | 110 - 120 |

This table presents expected chemical shift ranges based on general values for 2-substituted pyridines and thiourea derivatives. The exact values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. Cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each pyridine carbon signal to its corresponding proton (C-3 to H-3, C-4 to H-4, C-5 to H-5, and C-6 to H-6).

These advanced NMR techniques, while not always reported, are essential for the complete and unequivocal structural characterization of molecules like this compound nih.gov.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular structure of this compound. Techniques such as electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) are employed to verify the molecular weight and elemental composition of the compound. acs.orgtandfonline.com

In ESI-MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a protonated molecular ion [M+H]⁺ would be expected, providing a clear indication of its molecular mass. tandfonline.com HRMS offers a higher degree of accuracy, enabling the determination of the precise molecular formula by distinguishing between compounds with the same nominal mass. This level of precision is invaluable for unambiguously confirming the identity of the synthesized compound.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of this compound in the solid state, revealing details about its molecular structure, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise solid-state structure of pyridine-containing thiourea derivatives. For a closely related ortho-substituted pyridine thiourea derivative, it was determined that the compound crystallizes in the monoclinic space group P21/c. buu.ac.th The lattice parameters for this derivative were reported as a = 16.091(3) Å, b = 11.368(2) Å, c = 7.4364(14) Å, and β = 100.489(4)°. buu.ac.th Such data are fundamental for a complete structural characterization.

| Atoms Involved | Torsion Angle (°) |

|---|---|

| N2–C7–N3–C8 | -11.8(3) |

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. An intramolecular N–H···N hydrogen bond is a characteristic feature, where a hydrogen atom from the thiourea moiety forms a bond with the nitrogen atom of the pyridine ring, leading to the formation of a pseudo-seven-membered ring. buu.ac.th

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N(2)–H(14)···N(4) | 0.85(2) | 1.98(2) | 2.793(2) | 162.2(19) |

The interplay of intermolecular forces, particularly hydrogen bonding and π-π stacking interactions, gives rise to the supramolecular architecture of this compound. The crystal packing can be characterized by the formation of dimeric structures through intermolecular N–H···S and N–H···N hydrogen bonds. buu.ac.th Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules contribute to the stability of the crystal packing, with reported distances of approximately 3.718 Å for pyridine-pyridine interactions in a related compound. buu.ac.th These interactions collectively guide the assembly of the molecules into a well-defined three-dimensional lattice.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-(Pyridin-2-yl)thiourea and its Derivatives

The coordination behavior of this compound is dictated by the presence of several potential donor sites, leading to versatile bonding modes.

Donor Atoms and Chelating Capabilities (S, N)

This compound possesses three primary donor atoms: the sulfur atom of the thiocarbonyl group (C=S), the nitrogen atom of the pyridine (B92270) ring, and the two nitrogen atoms of the thiourea (B124793) backbone. The most common coordination mode involves the "soft" sulfur atom, which readily bonds to various transition metals. mdpi.com

In many instances, the ligand acts as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the thiocarbonyl sulfur atoms. This N,S-chelation forms a stable five-membered ring, a common feature in complexes with pyridyl-thiourea type ligands. researchgate.netnih.gov Deprotonation of the thiourea NH group can also occur, allowing for coordination through the resulting amidic nitrogen, which can lead to different chelation patterns. nih.gov

Ambidentate Ligand Behavior

The versatility in coordination modes demonstrates the ambidentate nature of this compound. It can act as a neutral monodentate ligand, typically binding through the sulfur atom. mdpi.com Alternatively, it can function as a bidentate ligand through several combinations of its donor atoms. Research on related pyridyl-thiourea derivatives has shown a remarkable diversity in coordination, including:

κ²Npy,S: Bidentate coordination via the pyridine nitrogen and the thiourea sulfur. nih.gov

κ³Npy,Namide,S: Tridentate coordination involving the pyridine nitrogen, a deprotonated thiourea nitrogen, and the sulfur atom. nih.gov

κ²Namide,S: Bidentate coordination through a deprotonated thiourea nitrogen and the sulfur atom. nih.gov

This ability to adopt multiple coordination modes is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of other ligands in the coordination sphere.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using this compound ligands is generally straightforward, yielding a variety of mononuclear and polymetallic structures.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II))

Complexes of this compound and its derivatives with first-row transition metals are typically prepared by reacting the ligand with a corresponding metal salt in a suitable solvent. ksu.edu.tr The general synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal(II) chloride or acetate (B1210297) salt, often in a 2:1 ligand-to-metal molar ratio. researchgate.netmdpi.com The reaction mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the complex, which may precipitate from the solution upon cooling or after a period of stirring. researchgate.netmdpi.com

For example, the synthesis of a generic [M(L)₂Cl₂] complex (where M = Co(II), Ni(II), Cu(II), or Zn(II) and L = this compound) would follow this general scheme. The resulting complexes are often colored solids that can be isolated by filtration, washed, and dried.

Preparation of Polymetallic Clusters

While mononuclear complexes are common, the thiourea functional group can also act as a bridging ligand to form polymetallic or cluster complexes. The sulfur atom of the thiourea moiety is capable of bridging two or more metal centers. For instance, in studies with related thiourea ligands, the sulfur atom has been shown to bridge two ruthenium centers, creating a dimeric structure with a central Ru-S-Ru-S ring. tandfonline.com This bridging capability suggests that this compound could be employed in the rational design of polymetallic clusters, where the pyridyl-thiourea ligand links multiple metal ions, potentially leading to materials with interesting magnetic or catalytic properties.

Structural Characterization of Metal Complexes

The structures of metal complexes containing this compound are elucidated using a combination of spectroscopic and diffraction techniques. The coordination of the ligand to a metal center induces characteristic changes in its spectral properties.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Upon complexation, the stretching frequency of the C=S bond typically shifts to a lower wavenumber, indicating the involvement of the sulfur atom in coordination. Conversely, the C-N stretching frequency may increase, suggesting an increase in the double bond character of the C-N bond. ksu.edu.tr The disappearance of the N-H stretching band can indicate deprotonation and coordination through a nitrogen atom. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., Zn(II)), the signals for the protons on the pyridine ring, particularly the proton adjacent to the nitrogen, often shift downfield upon coordination. nih.gov Similarly, the NH protons may also show significant shifts. ¹³C NMR can be used to observe the shift in the thiocarbonyl (C=S) carbon signal upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry around the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. Studies on complexes with analogous ligands have revealed common geometries:

Zn(II) and Co(II) complexes often exhibit a distorted tetrahedral geometry. cardiff.ac.uk

Cu(II) complexes can adopt geometries ranging from distorted square planar to square pyramidal. cardiff.ac.uk

Ni(II) complexes are frequently found to have a square planar geometry. cardiff.ac.uk

The structural data from these characterization methods are crucial for understanding the bonding and properties of these coordination compounds.

Table 1: Representative Coordination Geometries and Spectroscopic Data for Metal Complexes with Pyridyl-Thiourea Type Ligands

| Metal Ion | Typical Geometry | Coordination Mode | Key IR Shifts (cm⁻¹) | Reference |

|---|---|---|---|---|

| Co(II) | Tetrahedral | Bidentate (N,S) | ν(C=S) decrease, ν(C-N) increase | ksu.edu.tr |

| Ni(II) | Square Planar | Bidentate (N,S) | ν(C=S) decrease, ν(C-N) increase | ksu.edu.tr |

| Cu(II) | Distorted Square Planar | Bidentate (N,S) | ν(C=S) decrease, ν(C-N) increase | ksu.edu.tr |

| Zn(II) | Tetrahedral | Bidentate (N,S) | ν(C=S) decrease, ν(C-N) increase | cardiff.ac.uk |

| Ru(II) | Octahedral (Piano-stool) | Bidentate (N,S) / Tridentate (N,N,S) | - | nih.gov |

Table 2: Illustrative Bond Lengths in Metal Complexes of Thiourea Derivatives

| Complex Type | Bond | Typical Length (Å) | Reference |

|---|---|---|---|

| Co(II)-Thiourea | Co-S | 2.32 - 2.33 | - |

| Ni(II)-Thiourea | Ni-S | 2.15 - 2.25 | - |

| Cu(II)-Thiourea | Cu-S | 2.25 - 2.35 | - |

| Cu(II)-Thiourea | Cu-N (deprotonated) | 1.95 - 2.05 | - |

| Zn(II)-Thiourea | Zn-S | 2.30 - 2.40 | - |

Note: Data in tables are representative and compiled from studies on various thiourea derivatives, as specific crystallographic data for complexes of the parent this compound are not widely reported.

Spectroscopic Analysis of Metal-Ligand Bonding (FTIR, UV-Vis, NMR)

Spectroscopic techniques are pivotal in elucidating the nature of the metal-ligand bond in this compound complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy provides direct evidence of coordination by monitoring the shifts in vibrational frequencies of the ligand's functional groups upon complexation. A key indicator of coordination through the sulfur atom is the shift in the ν(C=S) band. researchgate.net In the free ligand, this band appears at a specific frequency, and upon coordination to a metal center, it typically shifts to a lower wavenumber, indicating a weakening of the C=S double bond. researchgate.net Concurrently, shifts in the vibrational bands associated with the pyridine ring can indicate the involvement of the pyridyl nitrogen in coordination. up.ac.za Changes in the N-H stretching vibrations can also provide insights into the molecular structure and hydrogen bonding within the complex. mdpi.com

Interactive Table: Indicative FTIR Spectral Shifts upon Coordination

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Expected Shift upon Coordination | Implication |

|---|---|---|---|

| ν(N-H) | ~3176 | Shift to lower or higher wavenumber | Change in hydrogen bonding environment |

| ν(C=N) of Pyridine | ~1570 | Shift to higher wavenumber | Coordination of pyridyl nitrogen |

| Thioamide Bands | ~1530, ~1462, ~1211, ~601 | Shifts in position and intensity | Involvement of the thiourea moiety in bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy offers insights into the electronic transitions within the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. echemcom.com The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry. These electronic transitions are fundamental to understanding the electronic structure of the complexes. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in solution provides valuable information about the structure of diamagnetic metal complexes. In ¹H NMR spectra, the coordination of the pyridyl nitrogen often leads to a downfield shift of the pyridine proton signals due to the deshielding effect of the metal ion. researchgate.net Similarly, the protons of the N-H groups can show significant shifts upon complexation, indicating changes in their chemical environment. mdpi.com In ¹³C NMR, the carbon of the C=S group is particularly sensitive to coordination, often exhibiting a downfield shift, which suggests a decrease in electron density at the thiocarbonyl carbon upon bonding to the metal through the sulfur atom. mdpi.com

Coordination Modes of Thiourea Ligands (Monodentate, Bidentate, Bridging)

Thiourea and its derivatives are versatile ligands capable of coordinating to metal ions in several ways. researchgate.net

Monodentate Coordination: The most common monodentate coordination occurs through the soft sulfur atom. researchgate.net However, coordination solely through one of the nitrogen atoms is also possible, though less frequent.

Bidentate Coordination: In ligands like this compound, the presence of the pyridyl nitrogen allows for bidentate chelation, where the ligand binds to the metal center through both the pyridyl nitrogen and the sulfur atom (N,S-coordination). researchgate.net This mode of coordination is often favored as it leads to the formation of a thermodynamically stable five- or six-membered chelate ring. Bidentate coordination through a nitrogen and a sulfur atom has also been reported. researchgate.net

Bridging Coordination: The thiourea moiety can also act as a bridging ligand, connecting two metal centers. researchgate.net This can occur in a µ₂-S fashion, where the sulfur atom is bonded to two different metal ions.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. waikato.ac.nz

Theoretical and Computational Studies of Coordination

Theoretical and computational methods are powerful tools for gaining deeper insights into the bonding and electronic structure of metal complexes of this compound.

Density Functional Theory (DFT) Calculations on Metal Complexes

Density Functional Theory (DFT) has been widely employed to model the geometric and electronic properties of these complexes. DFT calculations can be used to optimize the molecular geometries of the complexes, and the calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com Furthermore, DFT allows for the calculation of various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. researchgate.net Theoretical vibrational frequencies can also be calculated and compared with experimental FTIR spectra to aid in the assignment of vibrational bands. mdpi.com

Interactive Table: Representative DFT-Calculated Parameters

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

Ligand Field Theory and Electronic Structure

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wpmucdn.comyoutube.com It describes how the interaction between the metal d-orbitals and the ligands' orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligands. youtube.com

For complexes of this compound, LFT can be used to rationalize their magnetic properties and UV-Vis spectra. For example, in an octahedral complex, the five d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. youtube.com The distribution of electrons within these orbitals determines whether the complex is high-spin or low-spin, which in turn dictates its magnetic moment. The electronic transitions between these d-orbitals (d-d transitions) are often observed in the visible region of the electromagnetic spectrum and are responsible for the color of many transition metal complexes. cardiff.ac.uk

Advanced Applications in Chemical Science

Catalysis and Organocatalysis

Thiourea (B124793) derivatives have emerged as a significant class of hydrogen-bond-donating organocatalysts. The ability of the thiourea group to form strong hydrogen bonds allows for the activation of electrophiles, facilitating a variety of chemical reactions. While the broader class of chiral thioureas has been extensively studied, the specific catalytic applications of 1-(Pyridin-2-yl)thiourea are less documented. However, the principles of thiourea catalysis provide a framework for understanding its potential.

Chiral thiourea derivatives are well-recognized for their role as organocatalysts in asymmetric synthesis, where they facilitate the formation of chiral molecules with high enantioselectivity. These catalysts operate through a mechanism of non-covalent interaction, primarily hydrogen bonding, to control the stereochemical outcome of a reaction. The development of asymmetric organocatalysts has seen a surge of interest in thioureas due to their strong hydrogen bond donor capability, which is significantly different from their urea (B33335) counterparts. This property allows for the activation of various electrophiles in a stereocontrolled manner.

While specific studies detailing the use of this compound as a standalone organocatalyst in asymmetric synthesis are not prevalent in the reviewed literature, the broader family of chiral thioureas has been successfully applied in numerous stereoselective reactions.

Thiourea and its derivatives are valuable synthons in the synthesis of a wide array of heterocyclic compounds. The thiourea moiety can act as a building block, providing the necessary atoms to form various ring systems. For instance, this compound has been utilized as an S,N-binucleophile in [2+3]-cyclocondensation reactions for the synthesis of pyridine-thiazole hybrid molecules.

In the synthesis of pyrimidine derivatives, thiourea is a classical component in the Biginelli three-component condensation reaction, which yields 3,4-dihydropyrimidin-2(1H)-(thi)ones. The reactivity of the thiourea group allows for its incorporation into various heterocyclic scaffolds, highlighting its importance in synthetic organic chemistry.

The catalytic prowess of thiourea derivatives is particularly evident in fundamental carbon-carbon bond-forming reactions such as the Aldol (B89426) condensation and Michael addition. Chiral bifunctional thiourea catalysts have been effectively used to promote these reactions with high yields and enantioselectivities. These catalysts typically possess a hydrogen-bond-donating thiourea moiety to activate the electrophile and a basic group to activate the nucleophile, enabling a concerted reaction pathway.

Biological and Medicinal Chemistry Research

The structural features of this compound, particularly the presence of the pyridine (B92270) ring and the thiourea group, make it and its derivatives promising candidates for biological and medicinal applications. Both moieties are known to be present in various biologically active compounds.

Thiourea derivatives have been extensively investigated for their antimicrobial properties. The presence of nitrogen and sulfur atoms in the thiourea group is believed to contribute to their biological activity. Studies on various substituted thioureas have demonstrated their efficacy against a range of microbial pathogens.

While comprehensive antimicrobial data for this compound is limited, studies on its derivatives have shown promising results. For example, metal complexes of N-di(pyridin-2-yl)thiourea derivatives have exhibited significant antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The complexation with metal ions often enhances the antimicrobial potency of the parent ligand.

In a study of N-acyl thiourea derivatives, a compound bearing a 6-methylpyridine moiety showed notable anti-biofilm activity against E. coli ATCC 25922 with a Minimum Biofilm Inhibitory Concentration (MBIC) of 625 µg/mL. Another study on thiourea derivatives reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with one derivative showing a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. While these results are for derivatives, they underscore the potential of the pyridinylthiourea scaffold in the development of new antimicrobial agents.

| Compound | Microorganism | Activity (MIC/MBIC in µg/mL) |

|---|---|---|

| Thiourea Derivative TD4 | Methicillin-susceptible S. aureus (ATCC 29213) | 2 (MIC) |

| Thiourea Derivative TD4 | Methicillin-resistant S. aureus (USA 300) | 2 (MIC) |

| N-acyl thiourea with 6-methylpyridine | E. coli ATCC 25922 | 625 (MBIC) |

The quest for novel anticancer agents has led to the investigation of a wide range of chemical scaffolds, including thiourea derivatives. The ability of the thiourea moiety to interact with biological targets has made it an attractive component in the design of potential chemotherapeutic agents.

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were synthesized and evaluated for their antitumor activity. One such derivative exhibited high potency against MCF-7 and SkBR3 breast cancer cell lines with IC50 values of 1.3 µM and 0.7 µM, respectively biointerfaceresearch.com.

In another study, sulphonyl thiourea derivatives containing a pyrimidine ring showed remarkable cytotoxic activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), human liver adenocarcinoma (HepG2), human cervical epithelial carcinoma (HeLa), and human lung adenocarcinoma (A549) cells . Furthermore, simplified 1,3-disubstituted urea and thiourea derivatives of pyridylalkylamines have also demonstrated cytotoxicity against HepG2 and MOLT-3 cell lines researchgate.net.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-Aryl-3-(pyridin-2-yl)thiourea derivative | MCF-7 (Breast) | 1.3 |

| SkBR3 (Breast) | 0.7 | |

| Sulphonyl thiourea derivative with pyrimidine | MCF-7 (Breast) | Variable |

| HepG2 (Liver) | Variable | |

| HeLa (Cervical) | Variable | |

| A549 (Lung) | Variable | |

| 1,3-Disubstituted thiourea of pyridylalkylamine | HepG2 (Liver) | Moderate |

| MOLT-3 (Leukemia) | Moderate |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Urease)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, playing a role in the exploration of treatments for a range of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are crucial in managing conditions like Alzheimer's disease. nih.gov Research into novel pyridine derivatives has shown their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of pyridine derivatives featuring a carbamic function were designed and tested, with some compounds showing potent inhibition of human AChE (hAChE) and BChE (hBChE). nih.gov One carbamate derivative demonstrated a high level of inhibition for hAChE with an IC50 value of 0.153 ± 0.016 μM, while another was the most potent against hBChE with an IC50 of 0.828 ± 0.067 μM. nih.gov Similarly, novel derivatives bearing a (pyridine-2-yl)tetrazol scaffold also exhibited inhibitory activity against acetylcholinesterase. vnu.edu.vn Hydrazine-1-carboxamides have also been identified as dual inhibitors of both AChE and BChE. mdpi.com In one study, hybrid molecules based on a pyridyl–pyridazine structure were tested, with the most effective compound showing 71% inhibition for AChE and 67% for BChE at a 1 µM concentration. nih.gov

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. frontiersin.org Thiourea is a known standard inhibitor of this enzyme. frontiersin.orgmdpi.com Pyridine-containing compounds have demonstrated significant potential as urease inhibitors, often surpassing the activity of standard inhibitors. For example, a series of 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized and tested for urease inhibition, with the most active compounds showing IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, which is considerably lower than the IC50 value for the standard, thiourea (23.2 ± 11.0 µM). frontiersin.org Another study on pyridine carboxamide and carbothioamide derivatives found that 5-chloropyridine-2-yl-methylene hydrazine carbothioamide was a highly potent urease inhibitor with an IC50 value of 1.07 ± 0.043 µM, compared to thiourea's IC50 of 18.93 ± 0.004 µM. mdpi.com The inhibitory mechanism of such compounds is often classified as mixed-type. acs.org

Anti-inflammatory and Analgesic Properties

Thiourea derivatives are recognized for their potential anti-inflammatory effects. researchgate.net The pyridine ring is also a component of some anti-inflammatory mediators. nih.gov Studies on novel thiourea derivatives of naproxen have explored their anti-inflammatory and cytotoxic activities. researchgate.net Likewise, research on nicotinonitriles (cyanopyridines) has highlighted their anti-inflammatory and analgesic properties. nih.gov Although direct studies on the analgesic properties of this compound are not specified, related heterocyclic compounds have been evaluated. For instance, new pyridine derivatives have been synthesized and tested for in vivo anti-inflammatory activity using the carrageenan-induced paw edema method, with some showing promising results. researchgate.netpensoft.net

Antioxidant Potential

The antioxidant capabilities of thiourea derivatives have been a subject of significant research. researchgate.netresearchgate.netmdpi.com These compounds can act as free radical scavengers, a property often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) assays. hueuni.edu.vnhueuni.edu.vnfarmaciajournal.comdergipark.org.tr

A study on 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), a closely related derivative, determined its antioxidant capacity. The IC50 values for PPTU against DPPH• and ABTS•+ radicals were found to be 1.3 × 10⁻³ M and 1.1 × 10⁻³ M, respectively. hueuni.edu.vn Quantum chemical calculations suggest that the reaction between PPTU and hydroperoxyl (HOO•) free radicals primarily occurs via a hydrogen atom transfer (HAT) mechanism, which accounts for 99.99% of the total products. hueuni.edu.vn

| Compound | Assay | IC50 Value (M) |

|---|---|---|

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ |

Drug Discovery and Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable platform in drug discovery due to the versatile biological activities of thiourea derivatives. biointerfaceresearch.comtandfonline.com Structure-activity relationship (SAR) studies help in understanding how chemical structure modifications affect biological activity, guiding the design of more potent and selective compounds.

Key SAR insights for thiourea derivatives include:

Thiourea vs. Urea: Replacing a urea linker with a thiourea moiety often enhances antiproliferative activity in anticancer studies. biointerfaceresearch.com

Substituents: The nature and position of substituents on the aromatic or heterocyclic rings significantly influence biological activity. mdpi.com For example, in urease inhibitors, an electron-donating chloro group at the meta position of a pyridine ring resulted in the most potent inhibition. mdpi.com Halogen substituents like chlorine and fluorine can act as Lewis bases and form halogen bonds, which can be beneficial for ligand-protein interactions. tandfonline.com

Heterocyclic Rings: Incorporating heterocyclic rings, such as pyridine, into thiourea derivatives can enhance their specificity and interactions with target proteins, making them potent agents against various biological targets. biointerfaceresearch.com

These principles are applied in designing inhibitors for enzymes like carbonic anhydrases and kinases, as well as in developing new anticancer and antimicrobial agents. nih.govacs.orgmdpi.com

Molecular Docking and Computational Biological Studies

Molecular docking and other computational methods are essential tools for understanding the interaction between a ligand like this compound and its biological target at the molecular level. farmaciajournal.com These studies predict the binding orientation, affinity, and interactions of a compound within the active site of a protein. farmaciajournal.comijper.org

In the context of enzyme inhibition, docking studies have provided key insights:

Urease Inhibition: For pyridine carbothioamide derivatives, docking analyses have shown that hydrogen bonding, π–π stacking, and van der Waals interactions are involved in the inhibition of the urease enzyme. mdpi.com

Cholinesterase Inhibition: Molecular docking of a potent pyridine-based carbamate inhibitor revealed that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, consistent with a mixed inhibition mechanism. nih.gov For derivatives of the (pyridine-2-yl)tetrazol scaffold, simulations suggest that compounds with stronger nucleophilic substituents exhibit more robust AChE inhibition due to a greater number of hydrogen bonds. vnu.edu.vn

Computational tools are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to assess the drug-likeness and pharmacokinetic profiles of new compounds early in the discovery process. mdpi.com

Materials Science and Supramolecular Chemistry

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical to the structure and properties of the resulting MOF. While direct use of this compound in MOF synthesis is not extensively documented, related pyridine-containing ligands are employed. For example, 1,3-di(pyridin-4-yl)urea has been used as a ligand to synthesize MOFs like TMU-67 and TMU-68 with zinc nodes. uantwerpen.be The pyridine moiety itself can play a crucial role in the structure of MOFs; in some cases, pyridine has been shown to induce structural reconfiguration, leading to the formation of ultrathin 2D MOFs, which are promising for applications like electrocatalysis. The ability of the pyridine nitrogen and the thiourea sulfur atoms to coordinate with metal centers suggests that this compound derivatives are potential candidates for designing novel MOFs with unique structural and functional properties.

Supramolecular Self-Assembly

The molecular architecture of this compound is particularly amenable to the formation of complex, ordered structures through supramolecular self-assembly. This process is driven by a variety of non-covalent interactions, which collectively guide the individual molecules to arrange themselves into well-defined, stable, higher-order structures. Thiourea derivatives are recognized as promising compounds in materials chemistry due to their capacity to form both intra- and intermolecular hydrogen bonds. mersin.edu.tr

The primary forces governing the self-assembly of this compound and related compounds are hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The thiourea moiety contains N-H groups that act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine ring are effective hydrogen bond acceptors. This dual functionality allows for the formation of robust intermolecular hydrogen-bonding networks. mersin.edu.trmdpi.com A common and stabilizing motif observed in the crystal structures of related thiourea derivatives is the formation of dimers through pairs of N–H···S hydrogen bonds. researchgate.net Furthermore, the pyridine nitrogen can participate in N-H···N interactions, linking molecules into chains or more complex arrangements. nih.gov

Other Weak Interactions: The stability of the resulting supramolecular structures is further enhanced by a combination of weaker non-covalent forces. These include C-H···S and C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the sulfur atom or the π-electron cloud of the pyridine ring, respectively. acs.org Van der Waals forces also play a collective role in the dense packing of the molecules in the crystal lattice.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Hydrogen Bond | N-H (Thiourea) | S=C (Thiourea) | Dimers, Chains |

| Hydrogen Bond | N-H (Thiourea) | N (Pyridine) | Chains, Sheets |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Columns, Layers |

| Weak Interactions | C-H | S=C, Pyridine Ring | 3D Network Stabilization |

Applications in Dye and Pigment Production

While this compound itself is not a commercial dye, its structural components—the pyridine ring and the thiourea group—are found in various classes of dyes and pigments, suggesting its potential as a valuable precursor and intermediate in their synthesis.

Role as a Precursor:

The pyridine ring is a fundamental heterocyclic scaffold present in a wide array of chromophores. Pyridine-containing azo dyes, for instance, are known for their bright colors and good fastness properties on synthetic fibers. nih.govresearchgate.net The synthesis of such dyes often involves the diazotization of an aromatic amine and subsequent coupling with a pyridine-based component. nih.gov this compound can be chemically modified to create such coupling components. Moreover, thiourea itself is a known building block for synthesizing heterocyclic systems like thiazoles and pyrimidines, which are also used in dye chemistry. wikipedia.org For example, the reaction of thiourea with α-haloketones is a classic route to aminothiazoles, which can be further functionalized to produce dyes. wikipedia.org

Function in Coordination Complexes (Pigments):

Thiourea and its derivatives are excellent ligands for a wide range of metal ions due to the coordinating ability of the sulfur and nitrogen atoms. nih.govmdpi.commdpi.com Metal complexes incorporating thiourea-based ligands can exhibit intense colors, making them suitable for use as pigments. The color in these complexes often arises from charge-transfer transitions, either from the metal to the ligand (MLCT) or ligand to metal (LMCT), which occur in the visible region of the electromagnetic spectrum.

The this compound molecule can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the thiourea sulfur atom (N,S-chelation). researchgate.net The formation of such stable chelate rings with transition metals like copper(II), nickel(II), or palladium(II) can lead to vividly colored and stable complexes. nih.govresearchgate.net The specific color and properties of the resulting pigment can be fine-tuned by the choice of the metal ion and by modifications to the ligand structure.

Table 2: Potential Roles of this compound in Dye & Pigment Synthesis

| Application Area | Role of this compound | Relevant Chemistry | Resulting Product Class |

| Organic Dyes | Precursor/Intermediate | Modification to form coupling components for azo dyes; Synthesis of heterocyclic systems. wikipedia.org | Azo Dyes, Thiazole Dyes |

| Inorganic Pigments | Ligand | Formation of coordination complexes with transition metals (N,S-chelation). nih.govresearchgate.net | Metal Complex Pigments |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(Pyridin-2-yl)thiourea.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose nih.gov.

The calculations typically reveal that the molecule adopts an essentially planar geometry. This planarity is stabilized by a significant intramolecular hydrogen bond between one of the thiourea (B124793) protons (N-H) and the nitrogen atom of the pyridine (B92270) ring researchgate.net. This interaction creates a stable six-membered ring-like structure. Experimental data from X-ray crystallography confirms this theoretical prediction, showing a syn-periplanar conformation between the pyridine nitrogen and the thiocarbonyl carbon researchgate.net. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound Note: These are typical values derived from DFT calculations on analogous structures.

| Parameter | Predicted Value | Description |

| C=S Bond Length | ~1.68 Å | Typical double bond character of the thiocarbonyl group. |

| C-N (Thiourea) Bond Length | ~1.38 Å | Partial double bond character due to resonance. |

| C-N (Pyridine-Thiourea Link) | ~1.42 Å | Single bond connecting the two main moieties. |

| N-H···N (Intramolecular H-Bond) | ~2.1 Å | Distance between the hydrogen and the pyridine nitrogen. |

| N-C-N-C (Dihedral Angle) | ~0-10° | Confirms the near-planar conformation of the molecule. |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor irjweb.comnih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity irjweb.comschrodinger.com.

For this compound, theoretical calculations show a distinct localization of the frontier orbitals. The HOMO is predominantly centered on the electron-rich thiourea moiety, with significant electron density on the sulfur atom. Conversely, the LUMO is delocalized across the electron-deficient pyridine ring researchgate.net. This separation of orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. A relatively small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability nih.gov. Studies on similar dipyridyl thiourea derivatives have reported energy gaps around 4.58 eV, indicating moderate reactivity researchgate.net.

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are conceptual and based on calculations for closely related thiourea derivatives.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.10 eV | Localized on the sulfur and nitrogen atoms of the thiourea group. |

| LUMO | ~ -1.52 eV | Delocalized over the π-system of the pyridine ring. |

| Energy Gap (ΔE) | ~ 4.58 eV | Indicates moderate kinetic stability and chemical reactivity. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of this compound in various environments, such as in aqueous solution or when bound to a biological target scispace.com.

MD simulations can be used to analyze the stability of the intramolecular hydrogen bond in the presence of solvent molecules. By simulating the molecule in a water box, one can calculate radial distribution functions (RDFs) to understand the solvation structure and the specific interactions between the molecule's functional groups (like the N-H and C=S groups) and surrounding water molecules scispace.com. Furthermore, MD simulations performed on a ligand-protein complex, following a docking study, can assess the stability of the binding pose, revealing how the ligand and protein adapt to each other and providing a more accurate estimation of binding free energy scispace.comrsc.org. Studies on related bis-thiourea pyridinium (B92312) compounds have used MD to understand cation reorientation and the role of hydrogen bonding in dynamic processes nih.gov.

Docking Studies for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. Given the established anticancer properties of many thiourea derivatives, docking studies of this compound are often performed against protein targets implicated in cancer, such as kinases or carbonic anhydrases researchgate.netnih.gov.

In a typical docking simulation, this compound is placed into the active site of a target protein (e.g., B-Raf kinase, PDB ID: 4DBN) sciencescholar.us. The simulation then explores various binding poses, which are scored based on factors like intermolecular interactions and conformational strain. The results frequently highlight the crucial role of the thiourea and pyridine moieties in forming specific interactions:

Hydrogen Bonding: The N-H protons of the thiourea group can act as hydrogen bond donors to acceptor residues in the protein's active site, such as the backbone carbonyls of amino acids. The pyridine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions anchor the molecule within the binding pocket, and the predicted binding affinity provides a theoretical basis for its potential inhibitory activity.

Table 3: Potential Interactions of this compound in a Kinase Active Site

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partner |

| Hydrogen Bond (Donor) | Thiourea N-H Groups | Aspartate, Glutamate, Backbone C=O |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine, Lysine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Pyridine Ring | Leucine, Valine, Alanine |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective for predicting spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods can accurately compute infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts iu.edu.sa.

The calculated IR spectrum for this compound would show characteristic vibrational modes. For instance, N-H stretching vibrations are expected in the 3100-3400 cm⁻¹ region, while the C=S stretching vibration typically appears as a strong band around 1450-1580 cm⁻¹ iosrjournals.org.

Similarly, NMR chemical shifts can be predicted using the Gauge-Invariant Atomic Orbital (GIAO) method iu.edu.sa. For ¹H NMR, distinct signals for the pyridine ring protons and the N-H protons would be calculated. In ¹³C NMR, the thiocarbonyl carbon (C=S) is expected to have a characteristic downfield shift, often appearing around 165-180 ppm, providing a clear spectral signature for the molecule researchgate.net.

Table 4: Predicted Characteristic Spectroscopic Data for this compound Note: Predicted values are based on DFT calculations and experimental data from analogous compounds.

| Spectrum | Signal | Predicted Wavenumber / Chemical Shift | Assignment |